molecular formula C17H29N3O14P2 B1218555 dTDP-4-amino-4,6-dideoxy-5-C-methyl-L-mannose

dTDP-4-amino-4,6-dideoxy-5-C-methyl-L-mannose

Cat. No.: B1218555
M. Wt: 561.4 g/mol
InChI Key: AWPOZYVMSZJRAL-JPIQNSJLSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DTDP-4-amino-4,6-dideoxy-5-C-methyl-L-mannose is a pyrimidine nucleotide-sugar.

Scientific Research Applications

Biosynthesis Pathways in Bacteria

dTDP-4-amino-4,6-dideoxy-5-C-methyl-L-mannose plays a role in the biosynthesis of unusual deoxyamino sugars in bacteria. These sugars are components of lipopolysaccharide O-antigens and glycoproteins. One study focused on the enzyme QdtB from Thermoanaerobacterium thermosaccharolyticum E207-71, a PLP-dependent aminotransferase, which catalyzes a key step in the production of dTDP-linked sugars (Thoden et al., 2009). Another study elaborated on the biosynthesis of dTDP-3-acetamido-3,6-dideoxy-alpha-D-glucose in the same organism, highlighting a pathway similar to that of dTDP-alpha-D-Fucp3NAc (dTDP-3-acetamido-3,6-dideoxy-alpha-D-galactose) biosynthesis in Aneurinibacillus thermoaerophilus (Pföstl et al., 2008).

Engineering of E. coli for Glycoside Synthesis

Research has been conducted on engineering Escherichia coli to produce various dTDP-sugars, including dTDP-4-amino-4,6-dideoxy-D-galactose and dTDP-3-amino-3,6-dideoxy-D-galactose, which are related to this compound. These sugars were then conjugated to flavonoids like quercetin and kaempferol, creating novel compounds with potential biological activities (Pandey et al., 2015).

Structural Analysis of Sugar-Modifying Enzymes

The molecular structure of enzymes involved in the biosynthesis of dTDP-linked sugars has been a subject of study. For example, the enzyme TylM1 from Streptomyces fradiae, involved in the dimethylation of d-mycaminose, a dideoxy sugar attached to the antibiotic tylosin, was analyzed (Carney & Holden, 2011). Another study investigated QdtC, an N-acetyltransferase critical in the biosynthesis of 3-Acetamido-3,6-dideoxy-alpha-D-glucose (Thoden et al., 2009).

Properties

Molecular Formula

C17H29N3O14P2

Molecular Weight

561.4 g/mol

IUPAC Name

[(2R,3R,4R,5S)-5-amino-3,4-dihydroxy-6,6-dimethyloxan-2-yl] [hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] hydrogen phosphate

InChI

InChI=1S/C17H29N3O14P2/c1-7-5-20(16(25)19-14(7)24)10-4-8(21)9(31-10)6-30-35(26,27)34-36(28,29)33-15-12(23)11(22)13(18)17(2,3)32-15/h5,8-13,15,21-23H,4,6,18H2,1-3H3,(H,26,27)(H,28,29)(H,19,24,25)/t8-,9+,10+,11-,12+,13-,15+/m0/s1

InChI Key

AWPOZYVMSZJRAL-JPIQNSJLSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O[C@@H]3[C@@H]([C@@H]([C@@H](C(O3)(C)C)N)O)O)O

SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)(C)C)N)O)O)O

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)(C)C)N)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
dTDP-4-amino-4,6-dideoxy-5-C-methyl-L-mannose
Reactant of Route 2
dTDP-4-amino-4,6-dideoxy-5-C-methyl-L-mannose
Reactant of Route 3
Reactant of Route 3
dTDP-4-amino-4,6-dideoxy-5-C-methyl-L-mannose
Reactant of Route 4
Reactant of Route 4
dTDP-4-amino-4,6-dideoxy-5-C-methyl-L-mannose
Reactant of Route 5
Reactant of Route 5
dTDP-4-amino-4,6-dideoxy-5-C-methyl-L-mannose
Reactant of Route 6
dTDP-4-amino-4,6-dideoxy-5-C-methyl-L-mannose

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.